In-Depth Technical Guide: 3,4,6-Trichloropyridazine (CAS No. 6082-66-2)
In-Depth Technical Guide: 3,4,6-Trichloropyridazine (CAS No. 6082-66-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,6-trichloropyridazine, a versatile heterocyclic compound with significant applications in the agrochemical and pharmaceutical industries. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its known applications, particularly as a key intermediate in the development of therapeutic agents. Due to its role as a synthetic building block, this guide also visualizes the synthetic pathway, providing a logical workflow for its preparation.
Chemical and Physical Properties
3,4,6-Trichloropyridazine is a chlorinated pyridazine derivative.[1] Its unique structure, featuring three chlorine atoms on the pyridazine ring, imparts enhanced reactivity and biological activity, making it a valuable precursor in organic synthesis.[1] It is recognized as an important intermediate in the synthesis of herbicides, fungicides, and pharmaceuticals.[1][2] The physical and chemical properties of 3,4,6-trichloropyridazine are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6082-66-2 | [1][3][4][5] |
| Molecular Formula | C₄HCl₃N₂ | [1][3][4][5] |
| Molecular Weight | 183.42 g/mol | [1][3][4][5] |
| Appearance | White to light yellow/orange powder or crystals | [6][7] |
| Melting Point | 50-59 °C | [1][6][8] |
| Boiling Point | 98 °C | [1] |
| Purity | ≥ 97-98% | [1][3][4] |
| MDL Number | MFCD00834957 | [1][4] |
| PubChem ID | 95123 | [1] |
Synthesis of 3,4,6-Trichloropyridazine: An Experimental Protocol
The following is a detailed, five-step experimental protocol for the synthesis of 3,4,6-trichloropyridazine, adapted from a patented method.[4] This process commences with maleic anhydride and culminates in the purified target compound with a reported purity of over 99%.[4]
Materials and Equipment
-
Maleic Anhydride
-
Liquid Chlorine
-
Hydrazine Hydrate Solution
-
30% Hydrochloric Acid
-
Phosphorus Oxychloride
-
Catalytic Agent (e.g., α-picoline)
-
20% Ammonia Water
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Ice
-
Reaction Kettle
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Crystallization Tank
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Centrifugal Dryer
-
Distilling Still
-
Standard laboratory glassware and safety equipment
Experimental Procedure
Step 1: Synthesis of Chloro-maleic Anhydride
-
Dissolve maleic anhydride in water.
-
React the resulting solution with liquid chlorine.
-
Upon completion of the reaction, cool the mixture to induce crystallization.
-
Isolate the chloro-maleic anhydride product via centrifugal drying.[4]
Step 2: Synthesis of 4-Chloro-dihydroxypyridazine
-
In a reaction vessel cooled to below 20 °C, add hydrazine hydrate solution.
-
Slowly add 30% hydrochloric acid dropwise until the pH of the solution reaches 6.5.
-
Add the chloro-maleic anhydride from Step 1 to the reaction mixture.
-
After the reaction is complete, cool the mixture to facilitate crystallization.
-
Dry the resulting crystals to obtain 4-chloro-dihydroxypyridazine.[4]
Step 3: Chlorination to form Chlorinated Oil
-
React the 4-chloro-dihydroxypyridazine from Step 2 with phosphorus oxychloride.
-
Introduce a catalytic agent, such as α-picoline, to the reaction mixture.
-
The reaction will yield a "chlorinated oil" which is the crude chlorinated intermediate.[4]
Step 4: Neutralization and Crude Product Isolation
-
Transfer the chlorinated oil to a head tank.
-
In a separate ice-thawing kettle, begin stirring a 20% ammonia water solution.
-
Slowly add the chlorinated oil dropwise to the ammonia water.
-
Continue to add 20% ammonia water dropwise until the pH of the mixture is 7.
-
Transfer the neutralized mixture to a crystallization tank and allow it to cool naturally, which will result in the formation of black solid crystals of crude 3,4,6-trichloropyridazine.[4]
Step 5: Purification by Reduced Pressure Distillation
-
Place the crude 3,4,6-trichloropyridazine into a distilling still.
-
Perform a reduced pressure distillation using a sublimation method to obtain the final, refined product of 3,4,6-trichloropyridazine.[4]
Spectroscopic Characterization
While specific spectral data is not provided in this guide, standard analytical techniques are used to confirm the identity and purity of 3,4,6-trichloropyridazine. Spectroscopic data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from various chemical suppliers and databases.[3]
-
¹H NMR and ¹³C NMR: These techniques are used to confirm the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
Applications in Research and Development
3,4,6-Trichloropyridazine is a valuable building block in the synthesis of more complex molecules with a range of biological activities. Its utility stems from the reactivity of its chlorine substituents, which can be displaced in nucleophilic substitution reactions to introduce diverse functionalities.
Pharmaceutical Applications
The compound serves as an intermediate in the synthesis of pharmaceutical agents.[1][2] It has been utilized in the development of derivatives that act as human rhinovirus capsid-binding inhibitors, highlighting its potential in antiviral drug discovery.[3][5] Furthermore, the broader class of chloropyridazine derivatives has been investigated for anticancer properties, including the inhibition of Poly (ADP-ribose) polymerase (PARP-1), which is involved in DNA repair and a target in cancer therapy.[9]
Agrochemical Applications
In the agrochemical sector, 3,4,6-trichloropyridazine is a key intermediate for producing herbicides and pesticides.[1][2] Its structure contributes to the efficacy of agrochemicals in pest and weed management.[1]
Visualized Experimental Workflow and Logical Relationships
Synthesis Workflow of 3,4,6-Trichloropyridazine
The following diagram illustrates the multi-step synthesis of 3,4,6-trichloropyridazine from maleic anhydride, as detailed in the experimental protocol.
Caption: Synthesis workflow for 3,4,6-Trichloropyridazine.
Role as a Synthetic Intermediate
The diagram below illustrates the logical relationship of 3,4,6-trichloropyridazine as a key intermediate in the development of functional molecules.
Caption: Role of 3,4,6-Trichloropyridazine as a synthetic intermediate.
Safety and Handling
3,4,6-Trichloropyridazine should be handled in a well-ventilated area by trained personnel.[10] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn.[10] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[10] Store in a cool, dry, and well-ventilated place away from incompatible substances.[10]
Conclusion
3,4,6-Trichloropyridazine is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined synthesis and versatile reactivity make it a valuable precursor for a wide range of functional molecules. While its direct biological activity is not extensively documented, its role as a key intermediate in the development of novel therapeutic agents and agrochemicals is firmly established. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and developers in relevant fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyrid… [ouci.dntb.gov.ua]
- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. researchgate.net [researchgate.net]



